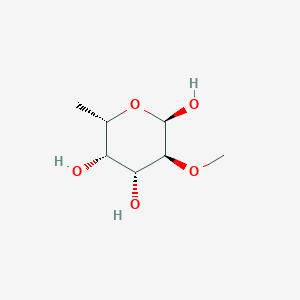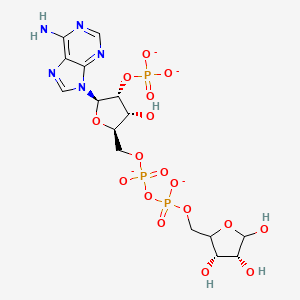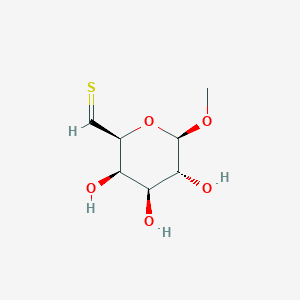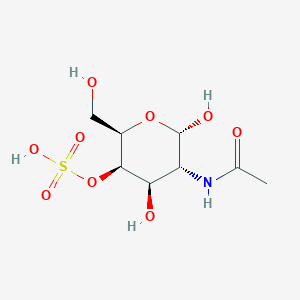![molecular formula C21H16FeN2O4 B10776576 3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)
3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron is a coordination compound that belongs to the class of Schiff base metal complexes. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group (C=N). These compounds are known for their ability to stabilize metal ions in various oxidation states, making them valuable in coordination chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid typically involves the condensation of 3,4-diaminobenzoic acid with 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the resulting Schiff base is then complexed with iron salts to form the desired coordination compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification methods to isolate the final product. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation-reduction reactions, which are essential for its catalytic activity.
Substitution: The imine group (C=N) can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under mild conditions to preserve the integrity of the Schiff base and the iron complex .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(III) complexes, while substitution reactions can produce various Schiff base derivatives with modified functional groups .
Applications De Recherche Scientifique
3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron involves its ability to coordinate with metal ions and participate in redox reactions. The iron center can undergo oxidation-reduction cycles, facilitating electron transfer processes essential for catalytic activity. The Schiff base ligand stabilizes the metal ion and modulates its reactivity, allowing for selective and efficient catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole: This compound also forms stable metal complexes and exhibits similar coordination chemistry properties.
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid: Known for its iron-chelating properties and use in treating iron overload disorders.
Uniqueness
3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron is unique due to its specific Schiff base structure, which provides a distinct coordination environment for the iron center. This unique structure enhances its stability and reactivity, making it a valuable compound for various applications in catalysis, medicine, and materials science .
Propriétés
Formule moléculaire |
C21H16FeN2O4 |
|---|---|
Poids moléculaire |
416.2 g/mol |
Nom IUPAC |
3,4-bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron |
InChI |
InChI=1S/C21H16N2O4.Fe/c24-19-7-3-1-5-15(19)12-22-17-10-9-14(21(26)27)11-18(17)23-13-16-6-2-4-8-20(16)25;/h1-13,24-25H,(H,26,27); |
Clé InChI |
ZFRATBVILJYABN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)C(=O)O)N=CC3=CC=CC=C3O)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B10776505.png)
![[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
![3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid](/img/structure/B10776518.png)








![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)

![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)
